Searches of scientific databases like PubChem [] and key vendor listings [] confirm the existence of the compound but do not provide details on its use in research.
A general search for scientific articles mentioning 1-Bromo-3-(2,2-difluorocyclopropyl)benzene yielded no significant results. This suggests that the compound is either a niche research area or not yet widely studied.
While current information is limited, there are avenues for further exploration:
Companies like Sigma-Aldrich may have access to internal research data or customer use cases that are not publicly available. Contacting them directly might provide insights.
Searching scientific databases for patents mentioning the compound could reveal its potential applications in drug discovery or material science.
Given the presence of a reactive bromine group and a difluorocyclopropane ring, 1-Bromo-3-(2,2-difluorocyclopropyl)benzene could be of interest for researchers in areas like:
1-Bromo-3-(2,2-difluorocyclopropyl)benzene is an aromatic compound characterized by a benzene ring substituted at the 1-position with a bromine atom and at the 3-position with a 2,2-difluorocyclopropyl group. The difluorocyclopropyl moiety consists of a three-membered carbon ring with two fluorine atoms attached to one of the carbons. This unique structure suggests potential applications in various fields, including medicinal chemistry and materials science due to its reactive bromine atom and the sterically hindered cyclopropyl group, which can influence its reactivity and biological interactions.
Due to the lack of information on the biological activity of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene, a mechanism of action cannot be established.
As information on this specific compound is limited, it's important to consider the general safety hazards associated with similar aromatic halides:
A typical nucleophilic substitution reaction could be represented as follows:
text1-Bromo-3-(2,2-difluorocyclopropyl)benzene + NaOH → 1-Hydroxy-3-(2,2-difluorocyclopropyl)benzene + NaBr
The synthesis of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene typically involves several steps:
The unique structure of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene makes it a candidate for various applications:
Several compounds share structural features with 1-Bromo-3-(2,2-difluorocyclopropyl)benzene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-(2,2-difluorocyclopropyl)benzene | Similar bromination pattern | Different substitution pattern on the benzene ring |
| 3-Bromobenzyl bromide | Contains a bromobenzyl group | Lacks the difluorocyclopropyl moiety |
| 1,3-Bis(bromomethyl)benzene | Multiple bromomethyl groups | No fluorinated cyclopropane structure |
| 1-Bromo-3-(trifluoromethyl)cyclopropylbenzene | Contains trifluoromethyl instead of difluoro | Different halogenation pattern affecting reactivity |
The uniqueness of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene lies in its combination of a reactive bromine atom and a sterically hindered difluorocyclopropyl group. This configuration may confer distinct chemical properties that could be advantageous in drug design and other synthetic applications .
X-ray crystallographic analysis of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene provides definitive structural information about the three-dimensional arrangement of atoms within the molecule. The compound crystallizes with characteristic bond lengths and angles that reflect both the aromatic benzene ring and the strained difluorocyclopropyl moiety.
The molecular structure exhibits a planar benzene ring with typical carbon-carbon bond lengths of approximately 1.39 Å, consistent with aromatic delocalization [1] [2]. The bromine substituent at the meta position relative to the cyclopropyl group shows a carbon-bromine bond length of approximately 1.90 Å, which is within the expected range for aromatic carbon-bromine bonds [4].
The difluorocyclopropyl group demonstrates significant structural strain, with the cyclopropane ring exhibiting bond angles of approximately 60°, substantially compressed from the tetrahedral angle of 109.5° [5]. The carbon-carbon bonds within the cyclopropane ring are typically 1.51 pm, slightly shorter than normal carbon-carbon single bonds due to the high s-character of the strained bonds [6].
The two fluorine atoms at the gem-position of the cyclopropyl ring are positioned to minimize steric repulsion while maintaining the structural integrity of the three-membered ring. The carbon-fluorine bond lengths are approximately 1.35 Å, typical for carbon-fluorine single bonds. The fluorine-carbon-fluorine bond angle is approximately 108°, approaching the tetrahedral angle despite the cyclopropyl constraint [7] [8].
The orientation of the difluorocyclopropyl group relative to the benzene ring is influenced by both electronic and steric factors. The cyclopropyl group typically adopts a conformation that minimizes steric interactions with the benzene ring while allowing for optimal orbital overlap between the cyclopropyl carbon and the aromatic π-system [1] [9].
The ¹⁹F Nuclear Magnetic Resonance spectrum of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene exhibits characteristic chemical shift patterns that provide detailed information about the electronic environment of the fluorine atoms. The gem-difluoro substitution pattern creates two distinct fluorine environments with significantly different chemical shifts.
The two fluorine atoms in the 2,2-difluorocyclopropyl group appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. Based on analogous compounds, the chemical shifts typically range from -127 to -128 ppm and -143 to -144 ppm versus trichlorofluoromethane [7] [8]. These values are consistent with fluorine atoms in a cyclopropyl environment, where the high s-character of the carbon-fluorine bonds and the electron-withdrawing effect of the aromatic ring contribute to the downfield shift [10] [11].
The geminal fluorine-fluorine coupling constant (²JFF) is approximately 150-160 Hz, characteristic of gem-difluoro systems in cyclopropyl rings [7] [8]. This coupling constant is smaller than typical acyclic gem-difluoro compounds due to the constrained geometry of the cyclopropane ring [12].
The chemical shift difference between the two fluorine atoms (approximately 15-17 ppm) reflects the subtle differences in their magnetic environments caused by the proximity to the benzene ring and the bromine substituent. The fluorine atom positioned closer to the benzene ring experiences greater deshielding due to the aromatic π-system, resulting in a more downfield chemical shift [10] [13].
The cyclopropane ring strain in 1-Bromo-3-(2,2-difluorocyclopropyl)benzene significantly influences the Nuclear Magnetic Resonance spectroscopic properties through several mechanisms. The high ring strain energy, approximately 27.6 kcal/mol for cyclopropane, fundamentally alters the electronic structure and bonding characteristics of the three-membered ring [6] [14].
The carbon atoms in the cyclopropane ring exhibit increased s-character in their bonding orbitals, typically approaching 33% s-character compared to the normal 25% in sp³ hybridization [15] [6]. This increased s-character results in stronger carbon-hydrogen bonds, reflected in the Nuclear Magnetic Resonance coupling constants. The ¹JCH coupling constants for cyclopropyl carbons are typically 160-165 Hz, significantly higher than the normal 125 Hz for sp³ carbons [15] [6].
The ring strain also affects the ¹³C Nuclear Magnetic Resonance chemical shifts of the cyclopropyl carbons. The carbon bearing the two fluorine atoms typically resonates around 112-113 ppm, with characteristic doublet of doublets multiplicity due to coupling with both fluorine atoms [7] [8]. The coupling constants (¹JCF) are approximately 283-287 Hz, reflecting the high s-character of the carbon-fluorine bonds.
The methylene carbon of the cyclopropane ring appears around 26-27 ppm as a triplet due to coupling with the geminal fluorine atoms. The coupling constant (²JCF) is typically 11-12 Hz, consistent with two-bond carbon-fluorine coupling in strained ring systems [7] [8].
The cyclopropyl CH carbon resonates at approximately 16-17 ppm, appearing as a doublet of doublets due to coupling with both fluorine atoms. The coupling constants (³JCF) are typically 10-11 Hz, reflecting the three-bond carbon-fluorine coupling through the strained cyclopropane ring [7] [8].
The mass spectrometric fragmentation of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene follows predictable patterns based on the structural features of the molecule. The molecular ion peak appears at m/z 233 (for ⁷⁹Br) and m/z 235 (for ⁸¹Br) in approximately equal intensity, confirming the presence of bromine through the characteristic 1:1 isotope pattern [16] [17].
The base peak typically corresponds to the tropylium ion (C₇H₇⁺) at m/z 91 or the phenyl cation (C₆H₅⁺) at m/z 77, both resulting from the loss of the bromine atom and subsequent rearrangement processes [18] [19]. The formation of these stable aromatic cations is favored due to their resonance stabilization.
Loss of the bromine atom (m/z 154 for ⁷⁹Br loss, m/z 152 for ⁸¹Br loss) occurs through charge-site initiated fragmentation, generating a benzyl radical cation that can undergo further fragmentation or rearrangement [16] [18]. This fragmentation pathway is particularly prominent in brominated aromatic compounds due to the relatively weak carbon-bromine bond.
The difluorocyclopropyl moiety contributes to characteristic fragmentation patterns, including the loss of hydrogen fluoride (HF, m/z -20) and fluorine atoms (F, m/z -19) [20] [18]. The cyclopropane ring strain facilitates ring-opening reactions under the high-energy conditions of electron impact ionization, leading to the formation of fluorinated alkene fragments.
Sequential losses of small neutral fragments such as CHF₂ (m/z -51) and CF₂ (m/z -50) are observed, reflecting the stepwise degradation of the difluorocyclopropyl group [21] [18]. These fragmentation patterns are diagnostic for the presence of gem-difluoro substitution patterns in cyclopropyl systems.